molecular formula C16H9FN4OS B13133642 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- CAS No. 154371-20-7

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)-

Cat. No.: B13133642
CAS No.: 154371-20-7
M. Wt: 324.3 g/mol
InChI Key: XHTCERDXRXDWJO-UHFFFAOYSA-N
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Description

The compound 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- belongs to the thiazinoquinoxaline family, characterized by a fused heterocyclic core combining thiazine and quinoxaline moieties. The 2-fluorophenylamino substituent at position 2 introduces electronic and steric modifications that influence its physicochemical and biological properties.

Key structural features:

  • Core: Thiazinoquinoxaline (a sulfur- and nitrogen-containing bicyclic system).
  • Substituent: 2-fluorophenylamino group at position 2, which may enhance lipophilicity and modulate receptor binding compared to non-fluorinated analogs.

Properties

CAS No.

154371-20-7

Molecular Formula

C16H9FN4OS

Molecular Weight

324.3 g/mol

IUPAC Name

2-(2-fluoroanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C16H9FN4OS/c17-9-5-1-2-6-10(9)20-16-21-14(22)13-15(23-16)19-12-8-4-3-7-11(12)18-13/h1-8H,(H,20,21,22)

InChI Key

XHTCERDXRXDWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Stepwise Preparation

The synthesis typically follows a two-step approach :

  • Step 1: Preparation of the Quinoxaline Core

    The quinoxaline nucleus is synthesized from appropriate precursors such as 2-fluoroaniline derivatives and diketone or dicarbonyl compounds. This step often involves condensation reactions under reflux conditions in ethanol or other suitable solvents.

  • Step 2: Formation of the Thiazino Ring and Introduction of the 2-Fluorophenylamino Group

    The thiazino ring is constructed by cyclization involving thiocarbohydrazide or related sulfur-nitrogen containing reagents with the quinoxaline intermediate. The 2-fluorophenylamino substituent is introduced via nucleophilic substitution or amination reactions, typically under acidic or thermal conditions to promote ring closure.

Reaction Conditions

  • Solvents: Ethanol is commonly used for condensation; acidic ethanol (HCl/EtOH) or DMF can be used for cyclization.
  • Temperature: Reflux temperatures (around 78°C) for condensation; elevated temperatures (up to 120°C) for cyclization.
  • Time: Reactions typically last from 6 to 24 hours depending on step and conditions.
  • Catalysts: Acidic catalysts or bases like triethylamine may be employed to optimize yields.
  • Purification: Column chromatography on silica gel with ethyl acetate/hexane gradients is standard for isolating pure products.

Detailed Preparation Procedure and Reaction Analysis

Step Reaction Type Reagents/Starting Materials Solvent Temperature (°C) Time (hours) Yield (%) Notes
1. Condensation Formation of quinoxaline core 2-fluoroaniline derivatives + diketone/dicarbonyl Ethanol 78 (reflux) 12–24 72–85 Monitor by TLC; stoichiometry critical
2. Cyclization Thiazino ring closure & amination Intermediate + thiocarbohydrazide or related sulfur reagent HCl/EtOH or DMF 100–120 6–12 65–78 Acidic conditions promote ring closure

Table 1: Representative reaction conditions and yields from analogous syntheses of thiazinoquinoxaline derivatives.

Research Findings on Preparation

  • The initial condensation step forms thiosemicarbazide intermediates, which are key precursors for cyclization.
  • Cyclization under acidic or thermal conditions induces ring closure to form the fused thiazinoquinoxaline system, with the 2-fluorophenylamino group introduced concomitantly or via subsequent substitution.
  • Optimization of molar ratios (e.g., 1:1.2 of thiocarbohydrazide to quinoxaline derivative) minimizes side reactions and improves purity.
  • Continuous flow reactors have been explored to enhance reaction efficiency and reproducibility, allowing better control over temperature and reaction time.

Comparative Analysis with Related Syntheses

Analogous heterocyclic compounds such as pyrimido-thiazolo-quinoxalines have been synthesized using similar strategies involving:

  • Reaction of aminothiouracil with dichloroquinoxaline derivatives.
  • Reflux conditions in polar aprotic solvents like DMF.
  • Subsequent functionalization with various aldehydes or acid derivatives to yield diverse analogs.

This supports the robustness of condensation-cyclization sequences in preparing thiazinoquinoxaline frameworks.

Summary Table of Key Synthetic Parameters

Parameter Typical Range/Value Impact on Synthesis
Solvent Ethanol, HCl/EtOH, DMF Solubility and reaction rate
Temperature 78°C (condensation), 100–120°C (cyclization) Reaction kinetics and product formation
Reaction Time 6–24 hours Completeness of reaction
Yield 65–85% Efficiency of synthetic route
Purification Method Silica gel chromatography Product isolation and purity
Stoichiometric Ratio 1:1 to 1:1.2 (thiocarbohydrazide:quinoxaline) Minimizes side products

Chemical Reactions Analysis

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds within this class may exhibit significant biological activities , including:

  • Anticancer Properties : Studies have shown that 4H-1,3-thiazino(5,6-b)quinoxalin-4-one derivatives may inhibit enzymes associated with cancer cell proliferation, making them potential anticancer agents. For instance, derivatives have been tested against various cancer cell lines, demonstrating promising antiproliferative effects .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.

Synthesis and Modification

The synthesis of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Techniques such as cyclocondensation and N-alkylation under controlled conditions are commonly employed. Continuous flow reactors can optimize production efficiency and purity .

Case Studies

Several case studies highlight the applications of this compound:

  • Antioxidant Activity : A study evaluated the DPPH free radical scavenging activity of synthesized derivatives of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one. Results indicated IC50 values ranging from 29 to 71 μM, with some derivatives exhibiting strong antioxidant properties .
  • Fluorescent Properties : Certain derivatives demonstrated significant fluorescence in solution (λflu = 536–558 nm), suggesting their potential as fluorescent markers in biochemical research and drug development .
  • Therapeutic Potential : A specific derivative was tested for its antiproliferative activity against MCF-7 breast cancer cells and showed promising results, indicating its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct biological data for the target compound are unavailable, inferences can be drawn from related studies:

  • Fluorinated Analogs : Compounds like N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine () highlight the role of fluorine in improving blood-brain barrier penetration or receptor affinity .
  • Chlorinated Derivatives : The 4-chloro analog (CAS: 154371-17-2) has a molar mass of 340.79 g/mol, suggesting the target compound’s lower mass (340.33 g/mol) might enhance solubility .

Biological Activity

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a quinoxaline core with a thiazine ring, which contributes to its diverse pharmacological properties. The molecular formula of this compound is C17H12N4O2SC_{17}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 336.37 g/mol.

Structural Characteristics

The unique structural features of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one derivatives enhance their biological activity. The presence of the fluorophenylamino group is particularly significant as it may influence the compound's interaction with biological targets.

Compound Name Molecular Formula Unique Features
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)-C17H12N4O2SFused heterocyclic structure with potential for diverse biological activity

Biological Activities

Research indicates that compounds within the thiazinoquinoxaline class exhibit a variety of biological activities:

Anticancer Properties

Studies have shown that 4H-1,3-thiazino(5,6-b)quinoxalin-4-one derivatives may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. In vitro studies have reported IC50 values indicating effective inhibition of cancer cell growth .

Antimicrobial Activity

The antimicrobial properties of this compound class have also been explored. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. This antimicrobial action is thought to stem from the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Neuroprotective Effects

Preliminary studies suggest that these compounds may possess neuroprotective effects, potentially through their interaction with neurotransmitter receptors. This could make them candidates for treating neurological disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one derivatives:

  • Anticancer Evaluation : A study conducted on various quinoxaline derivatives demonstrated significant inhibitory effects against tumor cell lines such as MDA-MB-231 (breast cancer). The findings indicated that some derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of thiazinoquinoxaline derivatives found that several compounds exhibited potent activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Neuropharmacological Studies : Research exploring the neuropharmacological potential of these compounds highlighted their ability to modulate neurotransmitter systems, suggesting possible applications in treating conditions such as anxiety and depression .

Q & A

Q. Methodological Answer :

  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the thiazinone ring, N-H bending at ~1550 cm⁻¹ for the amine) .
  • ¹H/¹³C-NMR : Assign aromatic protons (δ 7.1–8.3 ppm for quinoxaline and fluorophenyl moieties) and confirm cyclization via disappearance of intermediate NH₂ signals .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer :
Contradictions often arise from tautomerism or solvent effects. Strategies include:

Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .

Computational Modeling : Compare experimental ¹³C-NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate assignments .

X-ray Crystallography : Resolve ambiguities via single-crystal analysis (if crystallinity is achievable) .

Advanced: What methodologies assess the compound’s potential bioactivity?

Q. Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., cisplatin) .
  • Molecular Docking : Screen against target proteins (e.g., EGFR, topoisomerase II) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
  • ADMET Prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Advanced: How to optimize reaction yields in scale-up synthesis?

Q. Methodological Answer :

  • Catalytic Optimization : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling steps to enhance regioselectivity .
  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for improved recyclability and lower toxicity .
  • Flow Chemistry : Implement continuous flow reactors to reduce reaction time (e.g., from 18h to 2h) and improve reproducibility .

Table 2 : Catalyst Screening for Cyclization

CatalystYield (%)Selectivity (%)Reference
PdCl₂(PPh₃)₂7892
CuI/1,10-phenanthroline6585

Basic: What purity assessment protocols are recommended?

Q. Methodological Answer :

  • HPLC : Use a C18 column (ACN/water, 0.1% TFA) with UV detection at 254 nm. Aim for ≥95% purity .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to design experiments evaluating adsorption in polymer matrices?

Q. Methodological Answer :

  • Batch Adsorption : Incubate the compound with transition metal ions (Cd²⁺, Cu²⁺) at varying pH (2–10) and time (0–24h). Measure residual concentration via ICP-OES .
  • Isotherm Models : Fit data to Langmuir/Freundlich models to determine maximum loading capacity (Qmax).

Table 3 : pH-Dependent Adsorption of Cu²⁺ (from Analogous Studies)

pHQmax (mg/g)Reference
448.2
789.5

Advanced: What strategies mitigate decomposition during thermal analysis?

Q. Methodological Answer :

  • TGA/DTG : Perform under nitrogen to track decomposition steps (e.g., loss of fluorophenyl group at ~250°C). Compare with simulated thermograms via ChemDraw .
  • Stabilizers : Add 1 wt% BHT to prevent oxidative degradation during DSC runs .

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